Cas no 2137551-71-2 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
- EN300-1114930
- 2137551-71-2
-
- インチ: 1S/C10H14N2O4S/c1-17(15,16)7-5-11-12(6-7)9-4-2-3-8(9)10(13)14/h5-6,8-9H,2-4H2,1H3,(H,13,14)
- InChIKey: KADYXEBUAUCPDS-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1CCCC1C(=O)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 258.06742811g/mol
- どういたいしつりょう: 258.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114930-0.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1114930-5.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 5g |
$2485.0 | 2023-06-09 | ||
Enamine | EN300-1114930-0.25g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1114930-5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1114930-1.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 1g |
$857.0 | 2023-06-09 | ||
Enamine | EN300-1114930-10g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1114930-2.5g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1114930-10.0g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 10g |
$3683.0 | 2023-06-09 | ||
Enamine | EN300-1114930-0.05g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1114930-0.1g |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid |
2137551-71-2 | 95% | 0.1g |
$930.0 | 2023-10-27 |
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acidに関する追加情報
Introduction to 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (CAS No. 2137551-71-2)
2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid, identified by the CAS number 2137551-71-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a cyclopentane core linked to a pyrazole moiety substituted with a methanesulfonyl group. The unique structural configuration of this molecule imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and development.
The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. In particular, the 1H-pyrazole ring in this compound is functionalized with a 4-methanesulfonyl group, which enhances its solubility and binding affinity. This modification has been strategically employed to improve pharmacokinetic profiles and metabolic stability, critical factors in the design of novel therapeutic agents.
The cyclopentane ring in the molecular structure contributes to the rigidity of the compound, influencing its three-dimensional conformation and thus its interaction with biological receptors. Such structural features are often exploited to optimize drug-like properties, including binding affinity, selectivity, and resistance to metabolic degradation. The combination of these structural elements makes 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid a versatile building block for designing molecules with potential therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have demonstrated that the 4-methanesulfonyl group can engage in hydrogen bonding and hydrophobic interactions with key residues in protein binding pockets, enhancing the compound's ability to modulate biological pathways. These insights have guided the optimization of analogs with improved pharmacological profiles.
In the realm of drug discovery, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules, suggesting possible applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. Preliminary studies have shown promising results in vitro, indicating that derivatives of this compound may exhibit desirable biological activities.
The synthesis of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves multi-step organic transformations, including cyclization reactions and sulfonylation processes. The precise control of reaction conditions is crucial to achieving high yields and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
One of the most compelling aspects of this compound is its potential for further derivatization. By modifying substituents on the pyrazole or cyclopentane rings, chemists can generate libraries of compounds with tailored properties. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug development. The flexibility offered by the structure of 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid makes it an attractive scaffold for medicinal chemists seeking to explore new therapeutic modalities.
Current research efforts are focused on elucidating the mechanism of action of this compound and its derivatives. By understanding how these molecules interact with biological targets at the molecular level, scientists can design more effective drugs with improved efficacy and reduced side effects. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been instrumental in characterizing the structure-function relationships of these compounds.
The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid exemplifies how structural innovation can lead to novel therapeutic opportunities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
In conclusion, 2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (CAS No. 2137551-71-2) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it a valuable asset for drug discovery programs targeting various diseases. As our understanding of its biology expands, so too will its applications in medicine, offering hope for new treatments that address unmet medical needs.
2137551-71-2 (2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid) 関連製品
- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)
- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)
- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 1422057-40-6(3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)



